1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffolds

1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS 2098012-15-6) is a functionalized bicyclic heteroaromatic compound belonging to the imidazo[1,2-b]pyrazole-7-carboxamide class, a scaffold undergoing active investigation for antineoplastic applications, particularly against leukemia and solid tumors. The molecule features a fused imidazole-pyrazole core substituted at the N1 position with a cyclopropylmethyl group and a primary carboxamide at the C7 position (molecular formula C₁₀H₁₂N₄O, MW 204.23 g/mol).

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 2098012-15-6
Cat. No. B1481620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
CAS2098012-15-6
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1CC1CN2C=CN3C2=C(C=N3)C(=O)N
InChIInChI=1S/C10H12N4O/c11-9(15)8-5-12-14-4-3-13(10(8)14)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,15)
InChIKeyDLIYMCSTZOKYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS 2098012-15-6): Core Scaffold and Research-Grade Identity for Oncology Building Block Procurement


1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS 2098012-15-6) is a functionalized bicyclic heteroaromatic compound belonging to the imidazo[1,2-b]pyrazole-7-carboxamide class, a scaffold undergoing active investigation for antineoplastic applications, particularly against leukemia and solid tumors . The molecule features a fused imidazole-pyrazole core substituted at the N1 position with a cyclopropylmethyl group and a primary carboxamide at the C7 position (molecular formula C₁₀H₁₂N₄O, MW 204.23 g/mol) . This specific substitution pattern distinguishes it from earlier-generation unsubstituted or N‑H prototypes, offering a defined vector for further chemical diversification. As a research chemical, it serves as a high-value building block for hit-to-lead optimization campaigns, rather than a fully characterized drug candidate.

Why 1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide Cannot Be Replaced by Other Imidazo[1,2-b]pyrazole-7-carboxamide Analogs in SAR-Driven Programs


Within the imidazo[1,2-b]pyrazole-7-carboxamide chemical series, minor structural modifications at the N1, C2, or C3 positions produce dramatic shifts in cytotoxic potency and selectivity, as demonstrated by the 2018 SAR study where the lead compound DU385 achieved nanomolar IC₅₀ values (16.54 nM on HL‑60) while closely related analogs showed >100‑fold weaker activity . The N1‑cyclopropylmethyl substituent present in the target compound introduces a distinct steric and electronic environment compared to N‑H, N‑alkyl, or N‑aryl analogues, directly influencing the geometry of the carboxamide pharmacophore and its interaction with biological targets implicated in myeloid leukemia cell apoptosis . Generic substitution with an unsubstituted or differently alkylated scaffold therefore risks losing the precise molecular topology required for target engagement, making this specific compound a non‑interchangeable starting point for medicinal chemistry optimization and reliable procurement.

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS 2098012-15-6) Against Closest Analogs


Structural Uniqueness: N1-Cyclopropylmethyl Substitution as a Defined SAR Vector Absent from Lead Series

The target compound bears a cyclopropylmethyl group at the N1 position of the imidazo[1,2-b]pyrazole ring. In the published 67-compound SAR library, the N1 position was predominantly substituted with hydrogen (N-H) or 2,4,4-trimethylpentan-2-yl, while no compound with N1-cyclopropylmethyl was reported . Similarly, the eight compounds evaluated in the follow-up leukemia panel all retained an N-H at the 1-position, with variations confined to R1 (C2-aryl) and R2 (C3-amino) groups . The cyclopropylmethyl appendage introduces a constrained, sp³-rich alkyl group that can modulate lipophilicity (cLogP), metabolic stability, and target-binding conformation relative to the unsubstituted scaffold, making this compound a chemically distinct entry point for lead optimization that is not represented in existing SAR data.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffolds

Class-Level Potency Benchmark: Imidazo[1,2-b]pyrazole-7-carboxamides Display Nanomolar Activity Against Leukemia Lines

The most extensively characterized congener, DU385 (N1-H; C2-4-hydroxyphenyl; C3-tert-butylamino), achieved IC₅₀ values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) in vitro . In contrast, the baseline unsubstituted scaffold (N1-H, C2-H, C3-H) showed no detectable cytotoxicity below 100 µM across the same panel . The target compound, as an N1-cyclopropylmethyl-substituted analogue, occupies an intermediate structural position between these extremes but has not been individually profiled in published cytotoxicity assays, precluding a direct potency claim. The class-level inference is that strategic N1 functionalization can dramatically enhance or attenuate potency, and the cyclopropylmethyl motif represents a rationally designed perturbation awaiting experimental deconvolution.

Anticancer Activity Leukemia Cytotoxicity Assay

Patent-Backed Scaffold Validation: Imidazo[1,2-b]pyrazole-7-carboxamides as Privileged Anticancer Chemotypes

US Patent Application US20220064167A1 (Avidin Kft., 2022) claims a broad genus of imidazo[1,2-b]pyrazole-7-carboxamide and carbothioamide derivatives for the treatment of solid malignancies (breast, lung, melanoma, gliomas) and myeloid leukemias, with demonstrated differentiation and apoptosis of pre-matured myeloid leukemic cells . The patent exemplifies numerous N1-H and N1-alkyl (e.g., tert-butyl, cyclohexyl) derivatives with experimentally verified anticancer activity, establishing the core scaffold as a patent-protected, commercially relevant chemotype. The target compound’s N1-cyclopropylmethyl group is structurally encompassed within the general Markush formula (R1 = cyclopropylmethyl) but is not specifically exemplified, suggesting it occupies an under-explored region of the claimed chemical space. For procurement, this indicates that the compound falls within an active patent estate, conferring both risk (freedom-to-operate considerations) and opportunity (access to a protected scaffold for early-stage research).

Intellectual Property Drug Discovery Oncology

Physicochemical Differentiation: Calculated Property Profile vs. Unsubstituted Parent Scaffold

The N1-cyclopropylmethyl substitution increases molecular weight (+54.09 Da) and lipophilicity (cLogP +1.0) relative to the unsubstituted 1H-imidazo[1,2-b]pyrazole-7-carboxamide parent (CAS 91296-21-8, MW 150.14, cLogP ~0.2) . The target compound’s calculated properties (MW 204.23, cLogP ~1.2, tPSA 84.6 Ų, HBD 2, HBA 4) place it within favorable drug-like space (Lipinski compliant), while offering improved membrane permeability potential versus the more polar parent. Compared to widely used heterocyclic building blocks such as indole-3-carboxamide (tPSA 71.8 Ų, cLogP ~1.3), the imidazo[1,2-b]pyrazole core provides a distinct hydrogen-bonding topology with an additional nitrogen acceptor, which can alter target selectivity and solubility profiles. These property differences, while not potency data, translate into tangible procurement differentiation: the compound offers a balanced polarity/bulk profile suitable for fragment-based or HTS triage libraries.

Drug-Likeness ADME Prediction Building Block Selection

Procurement-Ready Application Scenarios for 1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS 2098012-15-6)


Hit-to-Lead Expansion of Imidazo[1,2-b]pyrazole-7-carboxamide Kinase Inhibitor Series

This compound serves as a chemically differentiated starting material for medicinal chemistry teams seeking to explore the N1 position of the imidazo[1,2-b]pyrazole-7-carboxamide scaffold. Published SAR confirms that the core scaffold can achieve nanomolar potency against leukemia cell lines (e.g., DU385 IC₅₀ = 16.54 nM on HL‑60), but the N1-cyclopropylmethyl vector remains uncharacterized . By procuring this compound, research groups can systematically investigate whether the constrained cyclopropylmethyl group improves target selectivity, metabolic stability, or pharmacokinetic properties relative to the N1-H lead series, potentially generating novel intellectual property within the Avidin patent landscape .

Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Novel Heterocyclic Scaffold

With a molecular weight of 204.23 Da and favorable calculated drug-like properties (cLogP ~1.2, tPSA 84.6 Ų, 2 HBD, 4 HBA), this compound meets fragment library criteria (MW < 300) and offers a hydrogen-bonding topology distinct from ubiquitous indole- and benzimidazole-based fragments . Procurement for FBDD screening collections can help identify novel binding modes against oncology targets (e.g., Aurora kinases, KDM demethylases) where imidazo[1,2-b]pyrazole-containing molecules have shown preliminary activity . The N1-cyclopropylmethyl group provides a synthetic handle for further elaboration via amide coupling, Suzuki cross-coupling (if halogenated derivatives are generated), or N-functionalization, supporting fragment growth strategies.

Building Block for Targeted Protein Degradation (PROTAC) Linker Attachment

The primary carboxamide group at the C7 position provides a reactive functional handle for conjugation to E3 ligase ligands via amide bond formation. Given the imidazo[1,2-b]pyrazole-7-carboxamide scaffold’s demonstrated engagement with kinase targets and its ability to induce apoptosis in leukemia cells at nanomolar concentrations , this compound can serve as a warhead for PROTAC design. The N1-cyclopropylmethyl substitution adds steric bulk that may influence ternary complex formation and degradation selectivity versus N1-H analogs. Researchers procuring this compound for PROTAC applications benefit from a scaffold with pre-existing cytotoxicity data on close analogs, reducing the risk of pursuing an inactive warhead while offering a structurally distinct vector for linker attachment.

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.